molecular formula C18H17N3O5 B2422242 N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide CAS No. 941929-87-9

N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2422242
CAS RN: 941929-87-9
M. Wt: 355.35
InChI Key: CCCFSWIXRYBMLS-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential applications in scientific research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds has been widely explored for their potential in medicinal chemistry and material science. For instance, derivatives like β-aryl-α-dimethoxyphosphoryl-γ-lactams have been designed and synthesized, showcasing cytotoxic activity against various cancer cell lines, including human breast cancer and prostate cancer cells (Cinar et al., 2017). Additionally, the crystal structure of similar compounds, such as 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide, provides insights into molecular conformations and intermolecular interactions (Subhadramma et al., 2015).

Biological Activity and Potential Therapeutic Applications

  • Research into the biological activities of compounds with similar structural motifs has shown diverse therapeutic potentials. For example, studies on Mn(III)/Cu(II)-mediated oxidative radical cyclization of α-(methylthio)acetamides leading to erythrinanes highlight the synthetic utility of such compounds in creating biologically active molecules (Chikaoka et al., 2003). Furthermore, compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized and studied for their anticancer activity, underscoring the potential of such molecules in drug discovery and development (Sharma et al., 2018).

Antimicrobial and Antifungal Applications

  • The antimicrobial and antifungal activities of certain derivatives have been investigated, revealing the potential of these compounds in addressing infectious diseases. For instance, new diphenylamine derivatives have demonstrated significant antimicrobial and antifungal activities, suggesting the utility of such structures in developing new treatments (Kumar & Mishra, 2015).

Photovoltaic Efficiency and Molecular Docking

  • Studies have also delved into the photovoltaic efficiency and molecular docking analyses of related compounds, exploring their application in renewable energy and molecular biology. Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, for example, have assessed their potential as photosensitizers in dye-sensitized solar cells and analyzed their binding interactions with biological targets, highlighting the multifaceted applications of these compounds (Mary et al., 2020).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-24-15-7-5-12(10-16(15)25-2)19-17(22)11-21-18(23)8-6-13(20-21)14-4-3-9-26-14/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCFSWIXRYBMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

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